molecular formula C11H11NO2S2 B181871 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid CAS No. 80357-74-0

4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid

Cat. No. B181871
CAS RN: 80357-74-0
M. Wt: 253.3 g/mol
InChI Key: VLBFSFGWNXSNRM-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid is a chemical compound with the molecular formula C11H11NO2S2 and a molecular weight of 253.35 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of benzothiazoles, which includes this compound, can be achieved through various methods. One approach involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another method uses samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO2S2/c13-10(14)6-3-7-15-11-12-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7H2,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 68-69 degrees Celsius .

Scientific Research Applications

4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid has been studied extensively for its potential applications in a variety of scientific fields. In particular, this compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, this compound has been used in the synthesis of other compounds and as a building block for drug development.

Mechanism of Action

The exact mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid is not fully understood, however, it is thought to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of pro-inflammatory compounds, and the inhibition of this enzyme by this compound has been found to reduce inflammation. Additionally, this compound has been found to inhibit the expression of certain genes involved in the production of pro-inflammatory compounds.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal properties. In particular, this compound has been found to reduce inflammation by inhibiting the expression of certain genes involved in the production of pro-inflammatory compounds. Additionally, this compound has been found to possess anti-bacterial and anti-fungal activity, and has been used to treat a variety of bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid in laboratory experiments is its high yield and ease of synthesis. Additionally, this compound is relatively inexpensive and readily available, making it an attractive option for researchers. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in water, and so it must be used in an organic solvent such as ethanol or dimethyl sulfoxide. Additionally, this compound is not very stable and can degrade over time, so it must be stored in a cool, dark place.

Future Directions

There are a number of potential future directions for 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid research. For example, further research into the anti-inflammatory and anti-bacterial properties of this compound could lead to the development of new drugs or treatments for a variety of conditions. Additionally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods for producing the compound. Additionally, research into the biochemical and physiological effects of this compound could lead to a better understanding of the compound and its potential applications. Finally, research into the use of this compound as a building block for drug development could lead to the development of new and more effective drugs.

Synthesis Methods

The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid is typically achieved through the reaction of 1,3-benzothiazole-2-sulfanylacetonitrile with butyric acid in the presence of a catalytic amount of sulfuric acid. This reaction produces a mixture of this compound and 1,3-benzothiazole-2-sulfanylbutanoic acid, which can be separated by chromatographic methods. The yield of this compound from this reaction is typically high, with yields of up to 97%.

Safety and Hazards

The safety information for 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c13-10(14)6-3-7-15-11-12-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBFSFGWNXSNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303882
Record name NSC163173
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80357-74-0
Record name NSC163173
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163173
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC163173
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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